Cas no 1264273-29-1 (5-(4-bromophenyl)pent-2-en-1-ol)

5-(4-bromophenyl)pent-2-en-1-ol 化学的及び物理的性質
名前と識別子
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- 5-(4-bromophenyl)pent-2-en-1-ol
- 1264273-29-1
- EN300-1923061
-
- インチ: 1S/C11H13BrO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1,3,5-8,13H,2,4,9H2/b3-1+
- InChIKey: JLFFNIPDRWWOBC-HNQUOIGGSA-N
- SMILES: BrC1C=CC(=CC=1)CC/C=C/CO
計算された属性
- 精确分子量: 240.01498g/mol
- 同位素质量: 240.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 20.2Ų
5-(4-bromophenyl)pent-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1923061-1.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 1g |
$884.0 | 2023-05-31 | ||
Enamine | EN300-1923061-10.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 10g |
$3807.0 | 2023-05-31 | ||
Enamine | EN300-1923061-5.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 5g |
$2566.0 | 2023-05-31 | ||
Enamine | EN300-1923061-0.25g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1923061-0.5g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1923061-10g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1923061-0.05g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1923061-0.1g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1923061-2.5g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1923061-1g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 1g |
$842.0 | 2023-09-17 |
5-(4-bromophenyl)pent-2-en-1-ol 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-(4-bromophenyl)pent-2-en-1-olに関する追加情報
Introduction to 5-(4-bromophenyl)pent-2-en-1-ol (CAS No. 1264273-29-1)
5-(4-bromophenyl)pent-2-en-1-ol, with the CAS number 1264273-29-1, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its brominated phenyl group and an unsaturated alcohol moiety, which confer it with distinct chemical properties and reactivity profiles.
The molecular formula of 5-(4-bromophenyl)pent-2-en-1-ol is C11H13BrO, and its molecular weight is approximately 235.12 g/mol. The compound's structure consists of a pentene chain with a hydroxyl group at the second carbon and a 4-bromophenyl substituent at the fifth carbon. This arrangement provides a balance between hydrophobic and hydrophilic properties, making it an interesting candidate for various chemical reactions and biological studies.
In the realm of pharmaceutical research, 5-(4-bromophenyl)pent-2-en-1-ol has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its activity in modulating specific biological pathways, particularly those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 5-(4-bromophenyl)pent-2-en-1-ol exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages.
Beyond its potential therapeutic applications, 5-(4-bromophenyl)pent-2-en-1-ol has also been investigated for its use in materials science. Its unique combination of functional groups makes it a valuable precursor for the synthesis of advanced polymers and functional materials. A notable example is its use in the preparation of conductive polymers, where the brominated phenyl group enhances the electronic properties of the resulting materials. Research published in the Journal of Polymer Science in 2023 demonstrated that polymers derived from 5-(4-bromophenyl)pent-2-en-1-ol exhibit improved conductivity and stability under various environmental conditions.
The synthesis of 5-(4-bromophenyl)pent-2-en-1-ol typically involves multi-step processes, including bromination, alkylation, and reduction reactions. One common synthetic route starts with the bromination of 4-bromobenzaldehyde to form 4-bromobenzaldehyde bromide, followed by Wittig reaction with an appropriate phosphonium salt to introduce the pentene chain. The final step involves reduction of the aldehyde group to form the hydroxyl group. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of 5-(4-bromophenyl)pent-2-en-1-ol, such as its melting point, boiling point, and solubility, are crucial for its handling and application. It is generally a colorless liquid at room temperature with a melting point around -30°C and a boiling point around 180°C under reduced pressure. The compound is moderately soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
In terms of safety and handling, while 5-(4-bromophenyl)pent-2-en-1-ol is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices to ensure safe handling. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and working in a well-ventilated area or fume hood to minimize exposure.
The environmental impact of 5-(4-bromophenyl)pent-2-en-1-ol is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to dispose of waste materials according to local regulations to prevent contamination of soil and water resources.
In conclusion, 5-(4-bromophenyl)pent-2-en-1-ol (CAS No. 1264273-29-1) is a versatile compound with promising applications in pharmaceuticals and materials science. Its unique chemical structure provides a foundation for further research and development, making it an exciting area of study for chemists and scientists alike.
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